2-Fluorobenzonitrile

説明

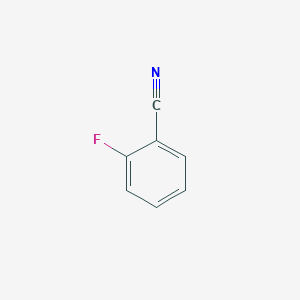

Structure

3D Structure

特性

IUPAC Name |

2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHXJNRAJRCGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059942 | |

| Record name | Benzonitrile, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-47-8 | |

| Record name | 2-Fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Fluorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2EJ9H4G6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Fluorobenzonitrile CAS number and properties

An In-depth Technical Guide to 2-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 394-47-8), a versatile chemical intermediate with significant applications in pharmaceuticals, agrochemicals, and material science.[1] This document details its chemical and physical properties, safety and handling protocols, and key experimental procedures for its synthesis.

Core Chemical and Physical Properties

This compound, also known as o-fluorobenzonitrile, is an aromatic organic compound with a fluorine atom and a nitrile group attached to adjacent carbon atoms on a benzene (B151609) ring.[2][3] This unique structure, particularly the electron-withdrawing nature of the fluorine and nitrile groups, imparts distinct reactivity that makes it a valuable building block in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 394-47-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄FN | [1][2][3][4][5] |

| Molecular Weight | 121.11 g/mol | [1][3][4][5] |

| Appearance | Colorless to light yellow/brownish clear liquid | [1][2][6] |

| Melting Point | -13.7 °C to 37 °C (range from various sources) | [2][6] |

| Boiling Point | 90 °C at 21 mmHg; 103 °C at 35 mmHg | [1][2][7][8] |

| Density | 1.116 - 1.146 g/mL at 20-25 °C | [1][2][7][8] |

| Refractive Index (n20/D) | 1.505 - 1.51 | [1][2][7][8] |

| Flash Point | 74 °C (165 °F) - closed cup | [2][6][8] |

| Solubility | Insoluble in water | [6] |

| Purity | ≥96% - >98% (GC) | [1][3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. It is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[9]

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Source(s) |

| Hazard Class | Acute Tox. 4 Oral, Skin Irrit. 2, Eye Dam. 1, STOT SE 3 | Acute Toxicity (Oral, Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [8] |

| Signal Word | Warning / Danger | [8][9] | |

| Hazard Statements | H227 | Combustible liquid | |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | ||

| H315 | Causes skin irritation | ||

| H318 / H319 | Causes serious eye damage / irritation | [8][10] | |

| H335 | May cause respiratory irritation | [10] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [10] |

| P270 | Do not eat, drink or smoke when using this product | [10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [10] | |

| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth | ||

| P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell | ||

| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [8][11] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[8][10]

-

Keep away from open flames, hot surfaces, and sources of ignition.[9]

-

Ensure eyewash stations and safety showers are readily accessible.[9]

-

Store in a cool, dark, and well-ventilated place in tightly sealed containers.[2]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been developed, with modern techniques focusing on improved yield, selectivity, and milder reaction conditions.[12] Two prominent industrial methods are detailed below.

Method 1: Fluorodenitration of 2-Nitrobenzonitrile (B147312)

This method is noted for its high selectivity and near-quantitative conversion under mild conditions.[7][12][13] It utilizes tetramethylammonium (B1211777) fluoride (B91410) (TMAF) to replace the nitro group with a fluorine atom.

Protocol:

-

Reagents and Equipment: 2-nitrobenzonitrile, Tetramethylammonium fluoride (TMAF), a polar aprotic solvent (e.g., DMSO), reaction flask, magnetic stirrer, heating mantle with temperature control, and standard workup glassware.

-

Procedure: a. In a clean, dry reaction flask, dissolve 2-nitrobenzonitrile in the polar aprotic solvent. b. Add tetramethylammonium fluoride (TMAF) to the solution. The use of TMAF is crucial as the stability of the ion pairing between the nitrite (B80452) and tetramethylammonium ions helps suppress the formation of phenolic byproducts.[7][12][13] c. Stir the reaction mixture at a controlled temperature, typically between 25-50°C.[12] d. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC) until the starting material is consumed. e. Upon completion, perform an aqueous workup to remove the solvent and byproducts. f. Extract the crude product with a suitable organic solvent (e.g., ethyl acetate). g. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound. h. Purify the product further, if necessary, via distillation or column chromatography.

Method 2: Synthesis from Saccharin (B28170)

This route uses inexpensive saccharin as a precursor, making it an economically viable option.[12][13]

Protocol:

-

Reagents and Equipment: Saccharin, Phosphorus pentachloride (PCl₅), an alkali metal fluoride (e.g., Potassium Fluoride, KF), a high-boiling solvent (e.g., sulfolane (B150427) or DMSO), phase-transfer catalyst (e.g., 18-crown-6, optional), reaction vessel with overhead stirrer, heating mantle, and distillation apparatus.

-

Procedure: a. Step 1: Formation of 2-cyanobenzenesulfonyl chloride. React saccharin with phosphorus pentachloride (PCl₅). This chlorination step converts the saccharin into the intermediate 2-cyanobenzenesulfonyl chloride.[12] b. Step 2: Fluorination. In a separate reaction vessel, add the 2-cyanobenzenesulfonyl chloride to a mixture of an alkali metal fluoride (KF) in a high-boiling solvent like sulfolane.[12] To improve efficiency and lower reaction temperatures, DMSO can be used as a solvent in conjunction with a phase-transfer catalyst.[13] c. Heat the mixture to an elevated temperature, carefully controlling the conditions to facilitate the displacement of the sulfonyl group with the fluoride ion.[12] d. Monitor the reaction for completion. e. After the reaction is complete, cool the mixture and perform a suitable workup, which may involve quenching, extraction, and washing steps to isolate the crude product. f. Purify the resulting this compound by vacuum distillation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 394-47-8 [chemicalbook.com]

- 8. This compound 98 394-47-8 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Fluorobenzonitrile: Molecular Structure, Weight, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorobenzonitrile (o-fluorobenzonitrile), a pivotal fluorinated aromatic compound. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of a fluorine atom ortho to the nitrile group imparts unique electronic properties and enhanced reactivity, making it a valuable building block in medicinal and synthetic chemistry.[1][3][4] This document details its molecular characteristics, quantitative data, and key experimental protocols for its synthesis and analysis.

Quantitative Molecular Data

The fundamental properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and computational modeling.

| Identifier/Property | Value |

| Molecular Formula | C₇H₄FN[2][4][5][6] |

| Molecular Weight | 121.11 g/mol [2][4][5][6] |

| Exact Mass | 121.032777294 Da[5] |

| IUPAC Name | This compound[4][5] |

| CAS Number | 394-47-8[1][5][6] |

| SMILES String | C1=CC=C(C(=C1)C#N)F[4][5] |

| InChI | 1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H[4][5] |

| InChIKey | GDHXJNRAJRCGMX-UHFFFAOYSA-N[4][5] |

| Appearance | Colorless to light yellow clear liquid[1][7] |

| Density | 1.116 g/mL at 25 °C[2][7] |

| Boiling Point | 90 °C at 21 mmHg[2][7] |

| Refractive Index | n20/D 1.505[2][7] |

Molecular Structure

The structure of this compound consists of a benzene (B151609) ring substituted with a cyano (-C≡N) group and a fluorine (-F) atom on adjacent carbon atoms (ortho position). This arrangement is key to its chemical reactivity.

Experimental Protocols

The synthesis and characterization of this compound can be achieved through various established methods. Below are detailed protocols for a common synthesis route and the analytical techniques used for structural verification.

Synthesis from Saccharin (B28170) (Halex Process)

A robust industrial method for preparing this compound involves the reaction of saccharin with phosphorus pentachloride, followed by fluorination.[8] This process is advantageous due to the low cost and availability of saccharin.[8]

Step 1: Synthesis of 2-Cyanobenzenesulfonyl Chloride

-

Reaction Setup: In a suitable reaction vessel, heat saccharin with phosphorus pentachloride.

-

Conditions: The reaction is typically carried out at temperatures ranging from 160-180°C.[4]

-

Outcome: This step produces a mixture containing 2-cyanobenzenesulfonyl chloride.

Step 2: Fluorination to this compound

-

Reagents: The crude 2-cyanobenzenesulfonyl chloride from Step 1 is reacted with an alkali metal fluoride (B91410), such as spray-dried potassium fluoride (KF), in a high-boiling point solvent like sulfolane.[8][9]

-

Conditions: The mixture is heated under a nitrogen atmosphere to temperatures between 230°C and 250°C for approximately one hour.[8][9]

-

Purification: The final product, this compound, is isolated and purified by direct vacuum distillation from the reaction mixture.[9] The reported boiling point is 91-92°C at 27 mmHg.[9]

The workflow for this synthesis is visualized below.

Alternative Synthesis: Fluorodenitration

An efficient alternative involves the fluorodenitration of 2-nitrobenzonitrile.[2][4][7]

-

Reagent: Tetramethylammonium fluoride (TMAF) is used as the fluorinating agent.[4][7]

-

Conditions: The reaction proceeds with quantitative conversion under mild conditions (25–50°C) in a polar aprotic solvent.[4]

-

Advantage: This method offers excellent regioselectivity and avoids the formation of phenolic byproducts, which can occur with other fluoride sources.[4][7]

Structural Characterization Protocols

The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the aromatic protons. Spectra are typically recorded on a 300 or 400 MHz instrument using a solvent like deuterated chloroform (B151607) (CDCl₃).[10] The chemical shifts (δ) for the four aromatic protons appear in the range of 7.2 to 7.7 ppm.[10]

-

¹³C NMR: Identifies the seven distinct carbon environments in the molecule, including the carbons of the benzene ring and the nitrile group.[5]

-

-

Infrared (IR) Spectroscopy:

-

Method: The IR spectrum can be obtained using techniques such as Attenuated Total Reflectance (ATR) on a neat sample.[5]

-

Key Peaks: A strong, sharp absorption band characteristic of the nitrile (-C≡N) stretching vibration is expected around 2230 cm⁻¹. The C-F bond stretching and aromatic C-H and C=C stretching vibrations also provide a unique fingerprint for the molecule.

-

-

Mass Spectrometry (MS):

-

Method: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analysis: The mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 121), confirming its elemental composition.[11] Fragmentation patterns can further validate the structure.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 394-47-8 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy this compound (EVT-304241) | 394-47-8 [evitachem.com]

- 5. This compound | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 394-47-8 [m.chemicalbook.com]

- 8. US5081275A - Process for the preparation of this compound from saccharin - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound(394-47-8) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

The Advent of a Key Fluorinated Intermediate: A Technical History of ortho-Fluorobenzonitrile Synthesis

For Immediate Release

A deep dive into the historical synthesis and discovery of ortho-fluorobenzonitrile (2-fluorobenzonitrile), this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This whitepaper details the evolution of synthetic methodologies, from early complex procedures to modern, high-yield processes, and provides a comparative analysis of key experimental protocols.

The journey to efficiently synthesize ortho-fluorobenzonitrile, a crucial building block in the pharmaceutical and agrochemical industries, has been marked by significant chemical innovation. Historically, the preparation of this versatile intermediate was fraught with challenges, often resulting in low yields and harsh reaction conditions. This guide traces the chronological development of its synthesis, offering a detailed examination of the pivotal methods that have shaped its production.

Early Developments and the Dawn of Aromatic Fluorination

The precise first synthesis of ortho-fluorobenzonitrile is not definitively documented in a singular discovery paper. However, its development is intrinsically linked to the broader history of aromatic fluorine chemistry. A landmark in this field was the work of Günther Balz and Günther Schiemann, who in 1927, developed the reaction that now bears their names.[1] The Balz-Schiemann reaction provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates.[1][2] While their seminal paper does not explicitly mention ortho-fluorobenzonitrile, this reaction laid the foundational chemistry for one of its viable synthetic routes.

Key Synthetic Methodologies: A Comparative Overview

Four primary synthetic routes have been established for the production of ortho-fluorobenzonitrile: the Sandmeyer reaction, the Balz-Schiemann reaction, the Halex (halogen exchange) reaction, and the saccharin (B28170) route. Each method offers distinct advantages and is accompanied by its own set of experimental intricacies.

The Sandmeyer Reaction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a pathway to synthesize aryl halides from aryl diazonium salts using copper salts as catalysts.[3] This method can be adapted to produce ortho-fluorobenzonitrile from 2-aminobenzonitrile (B23959). The process involves the diazotization of the amino group, followed by reaction with a fluoride (B91410) source in the presence of a copper catalyst.

The Balz-Schiemann Reaction

As a cornerstone of aromatic fluorination, the Balz-Schiemann reaction offers a direct method for the synthesis of aryl fluorides.[2] The reaction proceeds through the diazotization of a primary aromatic amine, in this case, 2-aminobenzonitrile, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.[4]

The Halex (Halogen Exchange) Reaction

The Halex process is a widely used industrial method for the synthesis of aryl fluorides, involving the nucleophilic displacement of a chlorine or bromine atom with fluoride.[5][6] In the context of ortho-fluorobenzonitrile synthesis, this reaction typically employs 2-chlorobenzonitrile (B47944) as the starting material and an alkali metal fluoride, such as potassium fluoride (KF), as the fluorine source in a high-boiling polar aprotic solvent.[7]

The Saccharin Route

A notable and cost-effective approach to ortho-fluorobenzonitrile synthesis utilizes saccharin as a precursor.[8] This method involves the chlorination of saccharin with an agent like phosphorus pentachloride to form 2-cyanobenzenesulfonyl chloride.[8][9] Subsequent displacement of the sulfonyl group with an alkali metal fluoride at elevated temperatures yields the desired product.[8][9]

Quantitative Data Summary

The following tables provide a comparative summary of the quantitative data associated with the key synthetic routes for ortho-fluorobenzonitrile.

Table 1: The Sandmeyer Reaction

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 2-Aminobenzonitrile | NaNO₂, HBF₄, Cu | Water/Organic | 0 - 5 (diazotization), RT - 100 (fluorination) | 1 - 4 hours | 60 - 80 |

Table 2: The Balz-Schiemann Reaction

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 2-Aminobenzonitrile | NaNO₂, HBF₄ | Water (diazotization), None or inert solvent (decomposition) | 0 - 5 (diazotization), 100 - 200 (decomposition) | 1 - 3 hours | 70 - 90 |

Table 3: The Halex Reaction

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 2-Chlorobenzonitrile | KF | DMSO, Sulfolane (B150427), or DMF | 150 - 250 | 4 - 40 hours | 65 - 95 |

Table 4: The Saccharin Route

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Saccharin | PCl₅, KF | Sulfolane | 110 - 120 (chlorination), 230 - 250 (fluorination) | 3.5 hours (chlorination), 1 hour (fluorination) | 52 - 60 (overall)[9][10] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Protocol 1: The Sandmeyer Reaction

-

Diazotization: Dissolve 2-aminobenzonitrile in an aqueous solution of hydrofluoroboric acid (HBF₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

Fluorination: In a separate flask, prepare a solution of a copper(I) salt in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the copper catalyst solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to the desired temperature until the evolution of nitrogen gas ceases.

-

Work-up: Cool the reaction mixture, extract the product with an organic solvent, wash the organic layer, dry over an anhydrous salt, and purify by distillation or chromatography.

Protocol 2: The Balz-Schiemann Reaction

-

Diazotization: Dissolve 2-aminobenzonitrile in an aqueous solution of hydrofluoroboric acid (HBF₄) and cool to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while keeping the temperature below 5 °C.

-

The diazonium tetrafluoroborate salt will precipitate. Isolate the salt by filtration and wash with cold water, ethanol, and diethyl ether.

-

Thermal Decomposition: Carefully heat the dried diazonium salt in an inert solvent or neat until the evolution of nitrogen gas and boron trifluoride ceases.

-

Work-up: The resulting ortho-fluorobenzonitrile can be purified by distillation under reduced pressure.

Protocol 3: The Halex Reaction

-

Charge a reaction vessel with 2-chlorobenzonitrile, spray-dried potassium fluoride (KF), and a high-boiling aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane.

-

Heat the mixture to 150-250 °C with vigorous stirring under an inert atmosphere.

-

Monitor the reaction progress by gas chromatography or thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts. The product is then isolated from the solvent by distillation, often under reduced pressure.

Protocol 4: The Saccharin Route

-

Chlorination: Heat a mixture of saccharin and phosphorus pentachloride (PCl₅) to 110-120 °C for several hours.[9]

-

Pour the reaction mixture into ice water to precipitate the 2-cyanobenzenesulfonyl chloride. Filter, wash with water, and dry the solid.

-

Fluorination: Heat a mixture of the 2-cyanobenzenesulfonyl chloride and spray-dried potassium fluoride (KF) in sulfolane to 230-250 °C for approximately one hour.[9][10]

-

Work-up: The ortho-fluorobenzonitrile product is distilled directly from the reaction mixture.[10]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes for ortho-fluorobenzonitrile.

This in-depth technical guide provides a valuable resource for understanding the discovery and historical development of ortho-fluorobenzonitrile synthesis. The detailed experimental protocols and comparative data aim to support ongoing research and development in the fields of medicinal chemistry and materials science.

References

- 1. Balz-Schiemann-Reaktion – Wikipedia [de.wikipedia.org]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Halex process - Wikipedia [en.wikipedia.org]

- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 7. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. US5081275A - Process for the preparation of this compound from saccharin - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the core physicochemical properties of 2-Fluorobenzonitrile (2-FBN), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] This document consolidates essential data on its physical and spectral characteristics, supported by generalized experimental protocols for their determination. The information is presented to aid researchers, scientists, and drug development professionals in the effective utilization and characterization of this versatile compound.

Introduction

This compound, with the CAS number 394-47-8, is an aromatic organic compound consisting of a benzene (B151609) ring substituted with a fluorine atom and a nitrile group at adjacent positions.[2][5] This unique substitution pattern imparts specific reactivity and physical properties that make it a valuable building block in organic synthesis.[1][6] Its applications range from the development of novel anti-inflammatory and anti-cancer agents to the production of high-performance liquid crystals and polymers.[1] A thorough understanding of its physicochemical properties is therefore critical for its handling, reaction optimization, and quality control.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various reputable chemical suppliers and databases.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FN | [1][2][5][7] |

| Molecular Weight | 121.11 g/mol | [1][2][5] |

| Appearance | Colorless to light yellow/brownish clear liquid | [1][3][7] |

| Melting Point | -13.7 °C | [3][8] |

| Boiling Point | 188 °C at 750 mmHg90 °C at 21 mmHg103 °C at 35 mmHg | [9][3][8][9][1][7] |

| Density | 1.116 g/mL at 25 °C1.138 g/mL1.1360 to 1.1460 g/mL | [2][3][8][9][10][1] |

| Refractive Index (n20/D) | 1.5051.5071.51 | [2][3][8][9][10][1] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [7][9] |

| Solubility | Insoluble in water; Soluble in Chloroform | [3][8] |

Table 2: Spectral Data Summary for this compound

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Spectra available in CDCl₃ and CCl₄. Chemical shifts are reported for the aromatic protons. | [11][12][13] |

| ¹³C NMR | Spectral data is available for the characterization of the carbon skeleton. | [5][14] |

| Infrared (IR) Spectroscopy | Characteristic absorption of the C≡N group is a key feature. Spectra are available as neat, in capillary cell, and via ATR. | [5][15][16][17] |

| Mass Spectrometry (MS) | GC-MS data confirms a molecular weight of 121.11 g/mol . | [5][18][19][20] |

| UV-Vis Spectroscopy | Adiabatic ionization energy determined to be 78650 ± 5 cm⁻¹ | [21] |

Experimental Protocols for Property Determination

The following sections outline generalized methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory techniques for the characterization of liquid organic compounds.

Determination of Boiling Point

The boiling point of this compound can be determined at atmospheric or reduced pressure using standard distillation apparatus.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For reduced pressure, a vacuum pump and a manometer are required.

-

Procedure:

-

Place a small volume of this compound and a boiling chip into the round-bottom flask.

-

Assemble the distillation apparatus.

-

If performing a vacuum distillation, connect the apparatus to a vacuum pump and reduce the pressure to the desired level.

-

Heat the flask gently.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

-

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer of a known volume, an analytical balance, and a temperature-controlled water bath.

-

Procedure (using a pycnometer):

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with distilled water and place it in a water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and weigh it.

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration and weighing process.

-

Calculate the density using the formula: Density = (mass of substance) / (volume of pycnometer).

-

Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity.

-

Apparatus: An Abbe refractometer with a temperature-controlled prism.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism is clean and at the desired temperature (e.g., 20 °C).

-

Apply a few drops of this compound to the surface of the prism.

-

Close the prism and allow the sample to reach thermal equilibrium.

-

Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Read the refractive index from the scale.

-

Spectroscopic Analysis

Standard spectroscopic techniques are employed to confirm the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (B1202638) (TMS).

-

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like this compound, this can be done by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for separation and identification. This provides information about the molecular weight and fragmentation pattern of the molecule.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new batch of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound CAS#: 394-47-8 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. shuangdingchemistry.com [shuangdingchemistry.com]

- 8. This compound | 394-47-8 [chemicalbook.com]

- 9. 2-フルオロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound(394-47-8) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. This compound(394-47-8) IR Spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. Benzonitrile, 2-fluoro- [webbook.nist.gov]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. mdpi.com [mdpi.com]

2-Fluorobenzonitrile reactivity and electronic effects

An In-depth Technical Guide to the Reactivity and Electronic Effects of 2-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound (CAS: 394-47-8) is a versatile aromatic compound widely employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its chemical behavior is dictated by the unique interplay of a highly electronegative fluorine atom and a strongly electron-withdrawing nitrile group positioned ortho to each other on a benzene (B151609) ring. This arrangement activates the molecule for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr), making it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of the electronic properties, reactivity, and synthetic applications of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its key physical and spectroscopic data are summarized below, providing essential information for its handling, characterization, and use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄FN | [2] |

| Molecular Weight | 121.11 g/mol | [2] |

| CAS Number | 394-47-8 | [2] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Melting Point | 35-37 °C | [3] |

| Boiling Point | 90 °C @ 21 mmHg; 188 °C @ 750 mmHg | [2] |

| Density | 1.116 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.505 | [2] |

| Flash Point | 74 °C (165 °F) | [3] |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.66 (m, 1H), 7.64 (m, 1H), 7.31 (m, 1H), 7.24 (m, 1H) | |

| ¹³C NMR | Available, see reference | [4] |

| IR Spectrum | Key peaks correspond to C≡N and C-F stretching | |

| Purity (Assay) | Typically ≥98.0%, often >99.0% | [1][3] |

Electronic Effects

The reactivity of this compound is a direct consequence of the powerful electronic effects exerted by its two functional groups.

-

Inductive Effect (-I): Both the fluorine atom and the nitrile group (-C≡N) are strongly electron-withdrawing due to their high electronegativity. This inductive withdrawal of electron density makes the aromatic ring electron-deficient (electrophilic), which is the primary reason for its susceptibility to nucleophilic attack.[3]

-

Mesomeric (Resonance) Effect (-M): The nitrile group is a strong resonance-withdrawing group, further delocalizing electron density from the ring, particularly from the ortho and para positions.

-

Combined Influence: The synergistic electron-withdrawing nature of the adjacent fluorine and nitrile groups significantly activates the C-F bond toward nucleophilic displacement. The fluorine atom, while being an excellent leaving group in SNAr reactions, also contributes to the electrophilicity of the carbon to which it is attached.[4] This activation is crucial for its utility as a synthetic intermediate.

Chemical Reactivity and Synthetic Applications

The electron-deficient nature of the aromatic ring governs the primary reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is the most significant reaction of this compound, providing a powerful method for C-N, C-O, and C-S bond formation. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The presence of the ortho-nitrile group is critical for stabilizing this negatively charged intermediate.

This reaction is widely used to synthesize a variety of heterocyclic scaffolds important in medicinal chemistry, such as quinazolines and benzisoxazoles.[5]

Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine (2-fluorobenzylamine), a valuable intermediate for further functionalization. This transformation is typically achieved using powerful reducing agents. A common reagent for this purpose is lithium N,N-dialkylaminoborohydride.[2]

Hydrolysis of the Nitrile Group

Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction can be controlled to yield either the primary amide (2-fluorobenzamide) or, upon complete hydrolysis, the carboxylic acid (2-fluorobenzoic acid).[6]

Organometallic Reactions

While less common, the functional groups of this compound can direct ortho-lithiation. The heteroatom of a directing metalating group (DMG) coordinates to an alkyllithium reagent, directing deprotonation at the adjacent ortho position. For this compound, the nitrile group can act as a DMG. Furthermore, nickel(0) complexes have been shown to react with this compound, leading to the oxidative addition into the C-CN bond.

Cycloaddition Reactions

The nitrile group can potentially participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings (e.g., tetrazoles). This pathway provides an alternative route to complex heterocyclic systems.

Quantitative Reactivity Data

The efficiency of SNAr reactions is highly dependent on the nucleophile, solvent, and base used. The following table summarizes yields for the synthesis of various quinazolinimines from substituted 2-fluorobenzonitriles and 2-aminopyridine (B139424), demonstrating the substrate scope.

| Entry | R Group on this compound | Product | Yield (%) | Reference |

| 1 | H | 6H-pyrido[1,2-a]quinazolin-6-imine | 88% | [5] |

| 2 | 4-Cl | 9-chloro-6H-pyrido[1,2-a]quinazolin-6-imine | 79% | [5] |

| 3 | 4-F | 9-fluoro-6H-pyrido[1,2-a]quinazolin-6-imine | 54% | [5] |

| 4 | 4-CF₃ | 9-(trifluoromethyl)-6H-pyrido[1,2-a]quinazolin-6-imine | 57% | [5] |

| 5 | 5-F | 8-fluoro-6H-pyrido[1,2-a]quinazolin-6-imine | 61% | [5] |

| 6 | 5-CF₃ | 8-(trifluoromethyl)-6H-pyrido[1,2-a]quinazolin-6-imine | 33% | [5] |

| 7 | 6-F | 7-fluoro-6H-pyrido[1,2-a]quinazolin-6-imine | 68% | [5] |

| 8 | 4,5-di-F | 8,9-difluoro-6H-pyrido[1,2-a]quinazolin-6-imine | 48% | [5] |

| 9 | 3,4-di-F | 9,10-difluoro-6H-pyrido[1,2-a]quinazolin-6-imine | 70% | [5] |

| Reaction Conditions: 2-aminopyridine (1 mmol), substituted this compound (1.5 mmol), KOtBu (3 equiv.), DMAc (2 mL), 100 °C, 16 h.[5] |

These results show that electron-withdrawing groups on the this compound ring generally provide moderate to good yields, highlighting the electronic activation required for the reaction.[2][5]

Experimental Protocols

Protocol 5.1: Synthesis of this compound from 2-Nitrobenzonitrile (B147312) (Fluorodenitration)

This method provides a high-yield, selective route to this compound.

-

Reagents & Setup:

-

2-Nitrobenzonitrile

-

Polar aprotic solvent (e.g., DMSO, Sulfolane)

-

Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

-

Procedure:

-

To a solution of 2-nitrobenzonitrile in the chosen polar aprotic solvent, add tetramethylammonium fluoride (TMAF).

-

Stir the reaction mixture under a nitrogen atmosphere at a controlled temperature, typically between 25-50 °C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS). The reaction often proceeds to near-quantitative conversion.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Protocol 5.2: Synthesis of 6H-pyrido[1,2-a]quinazolin-6-imine via SNAr

This protocol is adapted from a general procedure for the synthesis of quinazolinimines.[5]

-

Reagents & Setup:

-

This compound (1.5 mmol, 181.7 mg)

-

2-Aminopyridine (1.0 mmol, 94.1 mg)

-

Potassium tert-butoxide (KOtBu) (3.0 mmol, 336.6 mg)

-

Anhydrous N,N-Dimethylacetamide (DMAc) (2 mL)

-

Reaction vial with a magnetic stir bar.

-

-

Procedure:

-

To the reaction vial, add 2-aminopyridine, this compound, and potassium tert-butoxide.

-

Add anhydrous DMAc (2 mL) to the vial.

-

Seal the vial and place the mixture in a preheated oil bath at 100 °C.

-

Stir the reaction for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired product.

-

Applications in Drug Discovery

This compound is a "privileged" building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate, while the nitrile group serves as a versatile synthetic handle or as a key pharmacophoric element. It is a precursor for various kinase inhibitors, which target signaling pathways often dysregulated in cancer.

The following diagram illustrates a generalized workflow for the use of this compound in a drug discovery program.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 4-Fluoro-2-(furan-2-yl)benzonitrile | Benchchem [benchchem.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

2-Fluorobenzonitrile safety, handling, and MSDS information

An In-depth Technical Guide to the Safety and Handling of 2-Fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No. 394-47-8). The following sections detail the physical and chemical properties, toxicological data, exposure controls, personal protection, and emergency procedures required for the safe use of this compound in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a versatile organic compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its physical and chemical characteristics are critical for safe handling and storage.[2]

| Property | Value | References |

| Molecular Formula | C₇H₄FN | [1][2] |

| Molecular Weight | 121.11 g/mol | [2][3] |

| Appearance | Colorless to light yellow or light brownish clear liquid | [1][2][4][5] |

| Boiling Point | 90 °C at 21 mmHg; 103 °C at 35 mmHg | [1][2][6] |

| Melting Point | -13.7 °C to 37 °C (range from various sources) | [2][5][7] |

| Flash Point | 73 °C - 74 °C (163.4 °F - 165.2 °F) (closed cup) | [6][8] |

| Density | 1.116 - 1.146 g/mL at 25 °C | [2][6] |

| Refractive Index | 1.505 - 1.511 (at 20 °C) | [2][4] |

| Water Solubility | Insoluble | [5][7] |

| Purity | ≥ 98.0% | [1][2][4] |

Hazard Identification and Toxicological Summary

This compound is classified as a hazardous chemical and requires careful handling.[8]

GHS Hazard Classifications: [3][6][8][9]

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 1 or 2)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system

Hazard Statements: [4][8][9][10]

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Signal Word: Danger or Warning[6][8][10]

| Parameter | Value | References |

| Acute Toxicity | Oral, Dermal, Inhalation (Category 4) | [8][9] |

| Skin Irritation | Causes skin irritation (Category 2) | [8][9] |

| Eye Irritation | Causes serious eye irritation/damage (Category 1/2) | [8][9] |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3) | [8][9] |

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling Procedures

-

Personal Contact: Avoid all personal contact, including inhalation of vapors or mists.[9]

-

Ventilation: Use only in a well-ventilated area or outdoors.[4][8][9] A chemical fume hood is recommended for all operations.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]

-

Hygiene: Do not eat, drink, or smoke when using this product.[4][9] Wash hands and any exposed skin thoroughly after handling.[8][9] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][8][10] Take measures to prevent the buildup of electrostatic charge.[11]

Storage Procedures

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9][12] Store in a polyethylene (B3416737) or polypropylene (B1209903) container as recommended by the manufacturer.[9]

-

Storage Conditions: Store locked up.[8][9] The recommended storage temperature is room temperature.[1][7]

-

Incompatible Materials: Avoid contact with incompatible materials. While specific incompatibilities are not always listed, good practice dictates separation from strong oxidizing agents.[9][13]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are critical for safe handling.

| Control Parameter | Specification | References |

| Engineering Controls | Ensure adequate ventilation. Eyewash stations and safety showers must be close to the workstation. | [8][12] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards. | [8][12][14] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. | [8][12] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. An organic gases and vapors filter (Type A, Brown) is recommended. | [8] |

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Measures | References |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [4][8][9] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water for at least 15 minutes. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [4][8][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention without delay. | [8][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. | [4][8][9][10] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8][10]

-

Specific Hazards: The product is a combustible liquid.[4][8] Containers may explode when heated.[8][14] Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (B91410) (HF).[8][10][14]

-

Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9] Use water spray to cool fire-exposed containers.[9][10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[10] Wear appropriate personal protective equipment.[9][10] Ensure adequate ventilation and remove all sources of ignition.[8][10]

-

Environmental Precautions: Prevent spillage from entering drains or water courses.[9]

-

Containment and Cleanup: Contain the spill with sand, earth, inert material, or vermiculite.[9] Collect the recoverable product into labeled containers for recycling or disposal.[9] Soak up with inert absorbent material and dispose of as hazardous waste.[8]

Logical Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for handling this compound in a research environment.

Caption: Workflow for Safe Handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 394-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. 邻氟苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 394-47-8 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

The Pivotal Role of 2-Fluorobenzonitrile: A Comprehensive Technical Guide for Chemical Intermediates

Introduction: 2-Fluorobenzonitrile, a seemingly unassuming chemical intermediate, holds a critical position in the landscape of modern organic synthesis. Its unique molecular architecture, featuring a fluorine atom and a nitrile group on a benzene (B151609) ring, imparts a versatile reactivity profile that has made it an indispensable building block in the development of life-saving pharmaceuticals, advanced agrochemicals, and high-performance materials. This technical guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of this compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical Properties and Specifications

This compound (CAS No. 394-47-8) is a colorless to slightly yellow transparent liquid with a molecular formula of C₇H₄FN and a molecular weight of 121.11 g/mol .[1] Its key physical and chemical properties are summarized in the table below, highlighting the stringent quality specifications required for its use in sensitive applications.

| Property | Value |

| Molecular Formula | C₇H₄FN |

| Molecular Weight | 121.11 g/mol |

| CAS Number | 394-47-8 |

| Appearance | Colorless to slightly yellow transparent liquid[1] |

| Purity (Assay) | ≥ 99.0%[1] |

| Melting Point | 35-37 °C |

| Boiling Point | 90 °C |

| Density | 1.116 g/mL |

| Flash Point | 74 °C (closed cup) |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. Several synthetic routes have been developed, with the "Saccharin Route" and fluorodenitration methods being prominent in industrial production.

The Saccharin (B28170) Route

A historically significant and cost-effective method for synthesizing this compound utilizes saccharin as a readily available starting material.[2][3] The process involves the chlorination of saccharin to form 2-cyanobenzenesulfonyl chloride, which is subsequently converted to this compound.

Experimental Protocol: Synthesis from 2-Cyanobenzenesulfonyl Chloride

In a nitrogen-purged reaction vessel, 20.15 g (0.1 mol) of 2-cyanobenzenesulfonyl chloride, 12 g (0.21 mol) of spray-dried potassium fluoride (B91410), and 45 mL of sulfolane are combined. The mixture is heated to 230-248 °C for one hour. The product, this compound, is then isolated by direct distillation from the reaction mixture. This process typically yields 6.9 g (57% yield based on the sulfonyl chloride) of the final product.[3]

| Reactant/Reagent | Moles | Mass/Volume |

| 2-Cyanobenzenesulfonyl chloride | 0.1 mol | 20.15 g |

| Potassium Fluoride | 0.21 mol | 12 g |

| Sulfolane | - | 45 mL |

| Product | 6.9 g (57% yield) |

Fluorodenitration of 2-Nitrobenzonitrile

A more modern and highly efficient method involves the fluorodenitration of 2-nitrobenzonitrile. This approach offers high selectivity and near-quantitative conversions under milder conditions. The use of tetramethylammonium (B1211777) fluoride (TMAF) in a polar aprotic solvent is particularly effective, suppressing the formation of undesirable phenolic byproducts.[2]

Key Reactions and Applications

The strategic placement of the fluorine and nitrile groups on the benzene ring makes this compound a versatile intermediate for a variety of chemical transformations, leading to a wide array of valuable downstream products.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various nucleophiles, a key strategy in the synthesis of pharmaceuticals and agrochemicals.

| Nucleophile | Product | Typical Yield |

| Amines (e.g., Piperidine) | 2-Aminobenzonitrile derivatives | >80% (Estimated)[4] |

| Alkoxides (e.g., Sodium Methoxide) | 2-Alkoxybenzonitrile derivatives | - |

| Azide (e.g., Sodium Azide) | 2-Azidobenzonitrile derivatives | - |

Experimental Protocol: SNAr with Morpholine (Representative)

In a dry reaction flask under an inert atmosphere, 2-amino-3,5-difluorobenzonitrile (B1283290) (1.0 eq) and potassium carbonate (2.0 eq) are combined. Anhydrous N,N-dimethylformamide (DMF) is added to create a solution of approximately 0.2 M with respect to the starting material. Morpholine (1.2 eq) is then added to the stirring suspension. The reaction mixture is heated to 100-120 °C and maintained for 12-24 hours, with progress monitored by TLC or LC-MS. After completion, the mixture is cooled, poured into deionized water, and extracted with ethyl acetate (B1210297). The combined organic layers are washed, dried, and concentrated to yield the product.[4]

Reduction to 2-Fluorobenzylamine

The nitrile group of this compound can be readily reduced to a primary amine, yielding 2-fluorobenzylamine, another important building block. Catalytic hydrogenation using Raney Nickel is a common and effective method.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

To a solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) in a hydrogenation apparatus, a catalytic amount of Raney Nickel is added. The reaction is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield 2-fluorobenzylamine.

Hydrolysis to 2-Fluorobenzoic Acid

Hydrolysis of the nitrile group provides a straightforward route to 2-fluorobenzoic acid, a valuable intermediate in its own right. This transformation can be achieved under either acidic or basic conditions.

Experimental Protocol: Acid-Catalyzed Hydrolysis

In a round-bottom flask equipped with a reflux condenser, this compound is combined with an aqueous solution of a strong acid, such as sulfuric acid. The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled and poured over ice. The precipitated 2-fluorobenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Application in Pharmaceutical Synthesis: The Case of Olaparib

A prominent example of this compound's importance is its role in the synthesis of Olaparib, a PARP (poly ADP-ribose polymerase) inhibitor used in cancer therapy. This compound is a key starting material for the synthesis of 2-fluoro-5-formylbenzonitrile (B141211), a crucial intermediate in the Olaparib synthesis pathway.

Synthesis of 2-Fluoro-5-formylbenzonitrile

Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile

Step 1: Synthesis of Intermediate I In a 500 mL flask, 250 g of concentrated sulfuric acid, 30 g of polyoxymethylene, 60 g of this compound, 58.5 g of sodium chloride, and 6.8 g of anhydrous zinc chloride are combined and stirred at room temperature. The reaction is monitored by HPLC. Upon completion, the mixture is quenched in an ice-water mixture and extracted with dichloromethane. The organic layer is washed and concentrated to give crude Intermediate I (yield: 90%).

Step 2: Synthesis of Intermediate II To a 500 mL flask are added 200 mL of water, 20 g of sodium carbonate, and 76.3 g of crude Intermediate I. The mixture is heated to 90 °C and stirred. After completion (monitored by HPLC), the mixture is extracted with ethyl acetate and the organic layer is concentrated to yield crude Intermediate II (yield: 85%).

Step 3: Synthesis of 2-Fluoro-5-formylbenzonitrile In a 1000 mL flask, 100 mL of water, 100 mL of dichloromethane, 10.2 g of sodium bromide, and 42 g of sodium bicarbonate are combined with the crude Intermediate II. The mixture is cooled in an ice bath, and 0.5 g of TEMPO followed by 430 g of 8% sodium hypochlorite (B82951) solution are added at 0-5 °C. The reaction is stirred for 2-3 hours. After workup and recrystallization from toluene, 47.5 g of 2-fluoro-5-formylbenzonitrile is obtained as a light yellow solid with a purity of >98% and an overall yield of 75% for this step.

The PARP Signaling Pathway and Olaparib's Mechanism of Action

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of DNA damage and ultimately, cell death. Olaparib, synthesized from this compound-derived intermediates, acts as a potent PARP inhibitor.

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound and its derivatives are instrumental in the development of modern agrochemicals and advanced materials.

-

Agrochemicals: The incorporation of the fluorobenzonitrile moiety can enhance the biological activity and metabolic stability of herbicides, fungicides, and insecticides.[2]

-

Materials Science: The unique electronic properties of this compound make it a valuable precursor for the synthesis of liquid crystals and high-performance polymers, contributing to advancements in display technologies and specialty materials.

Conclusion

This compound has firmly established itself as a cornerstone intermediate in organic synthesis. Its versatile reactivity, coupled with the beneficial properties imparted by the fluorine atom, has enabled the development of a diverse range of high-value products across multiple industries. From targeted cancer therapies to innovative agrochemicals and advanced materials, the influence of this seemingly simple molecule is profound. As research and development continue to push the boundaries of chemical synthesis, the demand for high-purity this compound and a deep understanding of its chemistry will undoubtedly continue to grow, solidifying its role as a key enabler of technological advancement.

References

- 1. learninglink.oup.com [learninglink.oup.com]

- 2. WO2014010990A1 - Novel pyridine derivatives and method for preparation of intermediate compound for producing sulfonylurea herbicides using the same - Google Patents [patents.google.com]

- 3. US4786733A - Direct fluorination of substituted pyridines - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

A Technical Guide to 2-Fluorobenzonitrile: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzonitrile (CAS No. 394-47-8), also known as o-fluorobenzonitrile, is a versatile fluorinated aromatic compound that serves as a critical building block in organic synthesis.[1][2] Its unique molecular structure, featuring a fluorine atom and a nitrile group on a benzene (B151609) ring, imparts distinct reactivity and physicochemical properties that are highly valued in the pharmaceutical, agrochemical, and materials science industries.[1][3] The electron-withdrawing nature of the fluorine and nitrile groups enhances the compound's utility as an intermediate for a wide array of chemical transformations, including nucleophilic substitutions and coupling reactions.[1][4] In the realm of drug discovery, the incorporation of fluorine can improve a molecule's metabolic stability, bioavailability, and binding affinity, making this compound a sought-after precursor for the synthesis of novel therapeutic agents.[3][5] This guide provides a comprehensive overview of the commercial availability of this compound, its suppliers, and detailed technical information relevant to its application in research and development.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial suppliers, ranging from large chemical manufacturers to specialized niche providers. The compound is offered in various purities and quantities to suit the needs of different applications, from small-scale laboratory research to large-scale industrial production.

Quantitative Data Summary

The following table summarizes the typical commercial offerings for this compound, including purity levels, available quantities, and pricing information where available.

| Supplier/Manufacturer | Purity | Available Quantities | Price (USD/INR) | Form | Notes |

| Sigma-Aldrich | 98% | - | - | Liquid | - |

| Thermo Scientific Chemicals | ≥98.5% (GC), 99% | 10 g | $41.65 (10g) | Liquid | Clear colorless to pale yellow.[6] |

| Manchester Organics | 99% | 250g, 500g, 1000g | £40.00 (250g), £75.00 (500g), £130.00 (1000g) | - | In stock.[7] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25G | ₹5,100.00 (25G) | Liquid | Colorless to light yellow clear liquid. |

| Chem-Impex | ≥ 98% (GC) | - | - | Liquid | Colorless to light yellow clear liquid.[4] |

| A. B. Enterprises | 98% | 25 Kg | 5300.00 INR (Approx.) | Liquid | Clear, colorless solid.[8] |

| Cynor Laboratories (via IndiaMART) | 98% | 50 L Drum | ₹ 700/Kg | Liquid | Industrial Grade.[9] |

| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | - | $10.00 / KG | - | - |

| Henan Fengda Chemical Co., Ltd. | 99% | - | $9.00 - $0.90 / KG | - | - |

| Honest Joy Holdings Limited | 98.3% | - | $0.00 / KG | - | - |

| Fluorochem Private Limited | 99% | - | - | Powder | White.[10] |

| ChemScene | ≥96% | - | - | - | - |

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[3] Its applications span various therapeutic areas, including the development of anticancer, antiviral, and central nervous system (CNS)-active compounds.[3][4] The presence of the fluorine atom can significantly enhance the pharmacokinetic properties of drug candidates.[3]

The compound is utilized in the synthesis of:

-

Anti-inflammatory and anti-cancer agents [4]

-

Key intermediates for crop protection agents [4]

-

Specialty polymers and resins [4]

The reactivity of this compound allows it to be a versatile starting material for creating complex molecular architectures through various chemical reactions.[4]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been developed, with a focus on improving yield, purity, and process safety.

Method 1: Fluorodenitration of 2-Nitrobenzonitrile (B147312) [11]

This modern approach offers high selectivity and near-quantitative conversion under mild conditions.

-

Reactants : 2-nitrobenzonitrile and tetramethylammonium (B1211777) fluoride (B91410) (TMAF).

-

Solvent : A polar aprotic solvent.

-

Procedure :

-

Treat 2-nitrobenzonitrile with TMAF in the chosen solvent.

-

Maintain the reaction temperature between 25-50°C.

-

The stabilization of ion pairs between nitrite (B80452) and tetramethylammonium ions suppresses the formation of phenolic byproducts.

-

-

Advantages : High yield and suppression of unwanted side reactions.[11]

Method 2: From Saccharin (B28170) [11][12]

This route utilizes inexpensive saccharin as a starting material.

-

Reactants : Saccharin, phosphorus pentachloride (PCl₅), and an alkali metal fluoride (e.g., potassium fluoride, KF).

-

Solvent : A high-boiling solvent such as sulfolane.

-

Procedure :

Synthesis of 2-Fluoro-5-formylbenzonitrile from this compound[14][15]

This three-step synthesis is a notable application of this compound as a starting material.

-

Step 1: Synthesis of Intermediate I (Chloromethylation)

-

In a suitable reaction vessel, add concentrated sulfuric acid, polyoxymethylene, this compound, sodium chloride, and anhydrous zinc chloride.[13]

-

Stir the mixture at room temperature and monitor the reaction by HPLC until the content of this compound is less than 5%.[13]

-

Quench the reaction by pouring the mixture into an ice-water mixture.[13]

-

Extract the aqueous mixture with dichloromethane.[13]

-

Wash the combined organic layers with sodium carbonate solution and then with brine.[13]

-

Concentrate the organic layer under reduced pressure to obtain the crude Intermediate I.[13]

-

-

Step 2: Synthesis of Intermediate II (Hydrolysis)

-

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile

-

Cool a mixture of water, dichloromethane, sodium bromide, and sodium bicarbonate in an ice bath with stirring.[13]

-

Add the crude Intermediate II from the previous step.[13]

-

Continue stirring at this temperature for 2-3 hours, monitoring by HPLC until the conversion of Intermediate II is complete.[13]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.[13]

-

Mandatory Visualizations

Caption: Synthetic Routes to this compound.

Caption: Workflow for Synthesizing 2-Fluoro-5-formylbenzonitrile.

Conclusion

This compound is a commercially accessible and highly valuable chemical intermediate with significant applications in drug discovery and materials science. A diverse range of suppliers ensures its availability in various grades and quantities, catering to both research and industrial needs. The well-established synthetic routes to and from this compound, as detailed in this guide, provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors. The continued exploration of fluorinated compounds in medicinal chemistry suggests that the importance of this compound as a key building block will continue to grow.

References

- 1. innospk.com [innospk.com]

- 2. Page loading... [guidechem.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. This compound 98% at 5300.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]

- 9. indiamart.com [indiamart.com]

- 10. 2 Fluorobenzonitrile Manufacturer, Supplier from Pune [fluorochem.co.in]

- 11. nbinno.com [nbinno.com]

- 12. prepchem.com [prepchem.com]

- 13. benchchem.com [benchchem.com]

2-Fluorobenzonitrile: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluorobenzonitrile (CAS No. 394-47-8). Understanding the stability profile of this key intermediate is crucial for ensuring its quality, efficacy, and safety in research, development, and manufacturing processes. This document outlines known stability information, potential degradation pathways, and recommended experimental protocols for in-house stability assessment.

Physicochemical Properties and Recommended Storage

This compound is a colorless to light yellow liquid.[1] Proper storage is essential to maintain its purity and prevent degradation.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source(s) |

| Temperature | Room temperature. Some suppliers recommend storage in a cool and dark place, at <15°C. | [1][2] |

| Atmosphere | Store in a dry and well-ventilated place. | [3] |

| Container | Keep container tightly closed. | [3] |

| Light Exposure | Store in a dark place to avoid photolytic degradation. | [2] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | [4] |

Stability Profile and Potential Degradation Pathways

While specific kinetic and quantitative degradation data for this compound is not extensively available in peer-reviewed literature, its chemical structure suggests susceptibility to certain degradation pathways common to aromatic nitriles.

Hydrolytic Degradation

The nitrile group of benzonitriles can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid (2-fluorobenzoic acid) via a benzamide (B126) intermediate (2-fluorobenzamide).[3][5][6][7]

-

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water.

-

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group.

The fluorine atom at the ortho position may influence the rate of hydrolysis due to its electron-withdrawing nature.

Photolytic Degradation

Aromatic compounds, including benzonitriles, can be susceptible to degradation upon exposure to light, particularly UV radiation.[2][8] The energy from the light can promote chemical reactions, potentially leading to the formation of impurities. It is crucial to protect this compound from light to prevent photodegradation.

Thermal Degradation